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Introduction

L-serine is a crucial amino acid that serves not only as a building block for proteins but also as

a precursor for a multitude of essential biomolecules, including nucleotides, lipids, and other

amino acids like glycine and cysteine.[1][2] The de novo synthesis of L-serine from the

glycolytic intermediate 3-phosphoglycerate (3-PG) is a fundamental metabolic pathway.[3][4]

This process is catalyzed by three key enzymes: phosphoglycerate dehydrogenase (PHGDH),

phosphoserine aminotransferase 1 (PSAT1), and phosphoserine phosphatase (PSPH).[1][5][6]

Elevated expression of these enzymes and increased flux through the serine biosynthesis

pathway are hallmarks of certain cancers, making this pathway a compelling target for

therapeutic development.[4][7][8]

The CRISPR-Cas9 gene-editing system offers a powerful and precise tool for systematically

investigating the functional roles of PHGDH, PSAT1, and PSPH. By generating stable knockout

cell lines for each enzyme, researchers can dissect their individual contributions to cellular

proliferation, metabolic homeostasis, and dependency on extracellular serine. These models

are invaluable for validating these enzymes as drug targets and for screening potential

inhibitors. This document provides a detailed workflow and protocols for utilizing CRISPR-Cas9

to create and analyze knockout cell lines, thereby elucidating the critical functions of enzymes

in L-serine metabolism.
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L-Serine Biosynthesis Pathway

The canonical pathway for de novo L-serine synthesis involves three enzymatic steps,

converting the glycolytic intermediate 3-phosphoglycerate into L-serine. PHGDH catalyzes the

first and rate-limiting step.[4][7]
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Diagram of the de novo L-serine biosynthesis pathway.

Experimental Protocols
Overall Experimental Workflow

The general strategy involves designing specific single-guide RNAs (sgRNAs) for each target

gene, generating knockout cell lines using a lentiviral CRISPR-Cas9 system, validating the

knockout at the genomic and protein levels, and finally, performing detailed metabolic and

phenotypic analyses.
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CRISPR-Cas9 workflow for metabolic gene analysis.

Protocol 1: Generation of Enzyme-Specific CRISPR-
Cas9 Knockout Cell Lines
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This protocol describes the generation of stable knockout cell lines for PHGDH, PSAT1, and

PSPH using a lentiviral delivery system.

A. sgRNA Design and Cloning

Design: Design at least two unique sgRNAs per target gene (PHGDH, PSAT1, PSPH). Use

online design tools (e.g., Benchling, CHOPCHOP) to select sgRNAs that target a coding

exon early in the gene sequence to maximize the chance of a functional knockout. Choose

guides with high on-target scores and low off-target predictions.

Oligo Synthesis: Order complementary DNA oligonucleotides for each sgRNA with

appropriate overhangs for cloning into a lentiCRISPR vector (e.g., lentiCRISPRv2).

Cloning: Anneal the complementary oligos and clone the resulting duplex into the BsmBI-

digested lentiCRISPRv2 plasmid.

Verification: Verify the correct insertion of the sgRNA sequence via Sanger sequencing.

B. Lentivirus Production and Transduction

Cell Seeding: Seed HEK293T cells in 10-cm plates. The next day, cells should be at 70-80%

confluency.

Transfection: Co-transfect the HEK293T cells with the lentiCRISPRv2 plasmid containing the

specific sgRNA, along with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids

using a suitable transfection reagent.

Virus Harvest: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The

virus can be used immediately or stored at -80°C.

Transduction: Seed the target cancer cell line (e.g., MDA-MB-468, which has high serine

synthesis flux).[7] Add the viral supernatant to the cells in the presence of polybrene (8

µg/mL).

Incubation: Incubate for 24 hours, then replace the virus-containing media with fresh

complete media.
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C. Selection and Single-Cell Cloning

Antibiotic Selection: 48 hours post-transduction, begin selection by adding puromycin to the

culture media at a predetermined concentration lethal to non-transduced cells.

Clonal Isolation: Once a stable, resistant population is established, perform single-cell

cloning by seeding cells at a very low density (e.g., 0.5 cells/well) into 96-well plates.

Expansion: Monitor the plates for the growth of single colonies. Expand the resulting clones

for validation.

D. Knockout Validation

Genomic DNA Analysis:

Extract genomic DNA from each clonal population.

Amplify the genomic region surrounding the sgRNA target site using PCR.

Purify the PCR product and send for Sanger sequencing.

Analyze the sequencing chromatograms for evidence of insertions/deletions (indels) by

comparing them to the wild-type sequence.

Western Blot Analysis:

Prepare protein lysates from wild-type (WT) and knockout clones.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with primary antibodies specific for PHGDH, PSAT1, or PSPH.

Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Confirm the absence of the target protein in the knockout clones.

Protocol 2: Metabolic Analysis of Knockout Cell Lines
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This protocol outlines the procedure for analyzing the metabolic consequences of knocking out

serine synthesis enzymes.

A. Cell Culture and Sample Preparation

Culture Conditions: Culture WT and validated knockout cell lines in both standard complete

media and serine/glycine-depleted media.

Cell Seeding: Seed cells in 6-well plates and grow until they reach ~80% confluency.

Metabolism Quenching: Aspirate the culture medium and wash the cells rapidly with ice-cold

saline. Immediately add 1 mL of ice-cold 80% methanol to quench all enzymatic activity.

Cell Harvesting: Scrape the cells in the methanol solution and transfer to a microcentrifuge

tube.

B. Metabolite Extraction

Lysis: Vortex the cell suspension vigorously and incubate at -20°C for 30 minutes.

Centrifugation: Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and

precipitated protein.

Supernatant Collection: Transfer the supernatant, which contains the polar metabolites, to a

new tube.

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

Store dried pellets at -80°C until analysis.

C. LC-MS/MS for Metabolite Profiling

Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume of LC-

MS grade water/acetonitrile.

Analysis: Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-

MS/MS) system.

Chromatography: Use a HILIC or reversed-phase column to separate the metabolites.
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Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect and

quantify key metabolites like L-serine, glycine, 3-phosphoglycerate, and other related

intermediates.

Data Analysis: Integrate the peak areas for each metabolite and normalize to the cell number

or total protein content. Compare the relative abundance of metabolites between WT and

knockout cell lines.

Protocol 3: Phenotypic Assays
A. Cell Proliferation Assay

Cell Seeding: Seed an equal number of WT and knockout cells (e.g., 2,000 cells/well) in

multiple 96-well plates. Use separate plates for each time point.

Culture Conditions: Culture the cells in both complete media and serine/glycine-depleted

media.

Time Course: Measure cell proliferation at 0, 24, 48, 72, and 96 hours.

Measurement: Use a viability reagent (e.g., resazurin-based) or a direct cell counting method

to quantify cell numbers at each time point.

Data Analysis: Plot the cell growth curves and calculate the doubling time for each cell line

under both media conditions. CRISPR-mediated knockout of PHGDH or PSAT1 has been

shown to halt growth in the absence of extracellular serine and glycine.[9]

Data Presentation
Quantitative data should be organized into clear and concise tables to facilitate comparison

between experimental groups.

Table 1: Summary of CRISPR-Cas9 Knockout Validation
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Target Gene Clone ID
Genotyping
Result
(Sanger)

Western Blot
Result

Status

PHGDH P-KO-C1
1 bp insertion
(frameshift)

Protein not
detected

Validated KO

PHGDH P-KO-C2
7 bp deletion

(frameshift)

Protein not

detected
Validated KO

PSAT1 S-KO-C1
4 bp deletion

(frameshift)

Protein not

detected
Validated KO

PSPH H-KO-C1
2 bp insertion

(frameshift)

Protein not

detected
Validated KO

| Control | WT | Wild-Type Sequence | Protein detected | Wild-Type |

Table 2: Relative Metabolite Abundance in Knockout vs. Wild-Type Cells (Data presented as

Fold Change relative to WT in complete media. Analysis via LC-MS/MS)

Metabolite
Media
Condition

PHGDH KO PSAT1 KO PSPH KO

3-

Phosphoglycera

te

Complete 1.8 ± 0.2 1.1 ± 0.1 1.0 ± 0.1

Serine-depleted 2.5 ± 0.3 1.2 ± 0.2 1.1 ± 0.1

L-Serine Complete 0.4 ± 0.05 0.5 ± 0.06 0.4 ± 0.04

Serine-depleted < 0.01 < 0.01 < 0.01

Glycine Complete 0.5 ± 0.07 0.6 ± 0.08 0.5 ± 0.06

| | Serine-depleted | < 0.05 | < 0.05 | < 0.05 |

Table 3: Cell Proliferation Rates (Doubling Time in Hours)
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Cell Line Complete Media Serine-Depleted Media

Wild-Type 24.5 ± 1.5 48.2 ± 3.1

PHGDH KO 25.1 ± 1.8 No significant growth

PSAT1 KO 24.8 ± 2.0 No significant growth

| PSPH KO | 25.5 ± 1.9 | No significant growth |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b559523#utilizing-crispr-cas9-to-investigate-the-role-
of-enzymes-in-l-serine-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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